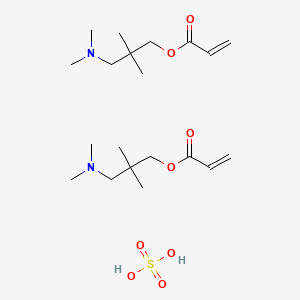
(trans(trans))-4'-Ethyl(1,1'-bicyclohexyl)-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile is an organic compound characterized by its bicyclic structure with an ethyl group and a nitrile group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile typically involves the following steps:
Grignard Reaction: The initial step involves the reaction of 4-ethylcyclohexylmagnesium bromide with 4-cyanocyclohexanone under anhydrous conditions to form the desired product.
Purification: The crude product is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are commonly employed.
Major Products
Oxidation: Formation of 4’-Ethyl(1,1’-bicyclohexyl)-4-carboxylic acid.
Reduction: Formation of 4’-Ethyl(1,1’-bicyclohexyl)-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of liquid crystals for display technologies and other advanced materials.
Mécanisme D'action
The mechanism by which (trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the bicyclic structure can interact with lipid membranes, influencing membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (trans(trans))-4’-Propyl(1,1’-bicyclohexyl)-4-carbonitrile
- (trans(trans))-4’-Methyl(1,1’-bicyclohexyl)-4-carbonitrile
- (trans(trans))-4’-Vinyl(1,1’-bicyclohexyl)-4-carbonitrile
Uniqueness
(trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile is unique due to its specific ethyl substitution, which imparts distinct physical and chemical properties. This compound exhibits different reactivity and interaction profiles compared to its analogs, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
70784-09-7 |
|---|---|
Formule moléculaire |
C15H25N |
Poids moléculaire |
219.37 g/mol |
Nom IUPAC |
4-(4-ethylcyclohexyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C15H25N/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h12-15H,2-10H2,1H3 |
Clé InChI |
ZLHYETUWSWBIQD-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)C2CCC(CC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















